
(3-Chloro-5-mercaptophenyl)acetic acid
Description
(3-Chloro-5-mercaptophenyl)acetic acid is a substituted phenylacetic acid derivative featuring a chlorine atom at the 3-position and a thiol (-SH) group at the 5-position of the benzene ring, with an acetic acid (-CH₂COOH) side chain.
Properties
Molecular Formula |
C8H7ClO2S |
---|---|
Molecular Weight |
202.66 g/mol |
IUPAC Name |
2-(3-chloro-5-sulfanylphenyl)acetic acid |
InChI |
InChI=1S/C8H7ClO2S/c9-6-1-5(3-8(10)11)2-7(12)4-6/h1-2,4,12H,3H2,(H,10,11) |
InChI Key |
CDFVMBAXSMAJEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S)Cl)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s distinct functional groups (chloro, mercapto, and acetic acid) differentiate it from other phenylacetic acid derivatives.
Table 1: Structural and Functional Comparison
*Predicted values based on substituent effects.
Key Observations:
Acidity : The chloro and thiol groups in this compound lower the pKa of the acetic acid group compared to fluorine-substituted analogs, enhancing its solubility in basic media .
Reactivity : The thiol group enables disulfide bond formation and soft metal ion (e.g., Hg²⁺, Pb²⁺) chelation, unlike carboxylate-dominated adsorbents like ASBB, which preferentially bind hard Lewis acids (e.g., UO₂²⁺) .
Adsorption Efficiency : While ASBB achieves 97.8% uranium removal via carboxylate coordination , the thiol group in this compound could theoretically improve adsorption for softer metals but may exhibit lower uranium affinity due to mismatched hard-soft acid-base interactions .
Research Findings and Mechanistic Insights
Table 2: Adsorption Performance Comparison
*Hypothetical data inferred from structural analogs.
Mechanistic Differences:
- ASBB : Uranium adsorption occurs via electrostatic attraction and coordination with deprotonated carboxylate (-COO⁻) groups, achieving rapid equilibrium (5 min) and high capacity .
- Thiol-Containing Analogs : The -SH group may reduce U(VI) to U(IV) in acidic conditions or form weaker complexes compared to carboxylates, limiting uranium adsorption efficiency .
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